molecular formula C9H10ClN3 B596367 Quinoxalin-6-ylmethanamine hydrochloride CAS No. 1276056-88-2

Quinoxalin-6-ylmethanamine hydrochloride

Cat. No. B596367
M. Wt: 195.65
InChI Key: XYWLAGJNMFWFPB-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1276056-88-2 . It has a molecular weight of 195.65 and its IUPAC name is 6-quinoxalinylmethanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of Quinoxalin-6-ylmethanamine hydrochloride is C9H10ClN3 .


Chemical Reactions Analysis

While specific chemical reactions involving Quinoxalin-6-ylmethanamine hydrochloride are not available, quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .


Physical And Chemical Properties Analysis

Quinoxalin-6-ylmethanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Use in Schizophrenia Treatment : A study explored L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, as a treatment for schizophrenia. However, the study found no significant improvement in psychosis or cognition with CX516 (Marenco et al., 2002).

  • Pharmacological Applications : Quinoxalines are known for their versatile pharmacological applications. One study synthesized and characterized 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ), a quinoxaline derivative, highlighting its ionic nature and potential for generating new compounds in this class (Faizi et al., 2018).

  • Fluorescent Derivative Synthesis : Quinoxalines have potential applications as fluorophores. A study reported the synthesis of a quinoxalinylium derivative, 2-aminopyrido[1,2-a]quinoxalin-11-ylium, which emits at 580 nm upon excitation at 470 nm (Koner & Ray, 2008).

  • Neuroprotective Properties : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxalinedione antagonist, has been shown to protect against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

  • Cognitive Improvement in Aged Humans : A study found that the drug 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516) significantly improved delayed recall in aged humans (Lynch et al., 1997).

  • Antibacterial, Antifungal, Antiviral Applications : Quinoxaline derivatives show prominent pharmacological effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties. They are significant in the development of drugs for cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).

  • Serotonin Receptor Antagonism : Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showing potential in treating conditions related to serotonin dysregulation (Mahesh et al., 2011).

  • Anti-Inflammatory Properties : 2-(4-methyl-piperazin-1-yl)-quinoxaline, identified as a lead structure for H4 receptor ligands, has been shown to have significant anti-inflammatory properties in vivo (Smits et al., 2008).

  • Anti-Fibrosis Drug Potential : The novel ALK5 inhibitor 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130) has been investigated for its anti-fibrotic effects and potential as an oral anti-fibrotic drug (Kim et al., 2008).

  • Antineoplastic Properties : Quinoxaline derivatives have demonstrated antineoplastic properties against various human cancer cell lines, with some being evaluated in clinical trials (Maranhão et al., 2019).

Safety And Hazards

Quinoxalin-6-ylmethanamine hydrochloride is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

quinoxalin-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWLAGJNMFWFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719875
Record name 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-6-ylmethanamine hydrochloride

CAS RN

1276056-88-2
Record name 6-Quinoxalinemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Zeller - 2019 - cdr.lib.unc.edu
… Synthesis of 41, 42 (Fig 3.7G, E): 42 was prepared through imine formation and sodium borohydride reduction using quinoxalin-6-ylmethanamine hydrochloride and aldehyde S24, …
Number of citations: 3 cdr.lib.unc.edu

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